5-(Chloromethyl)quinoline

Overview

Description

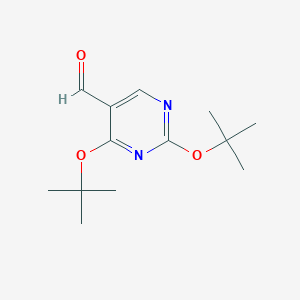

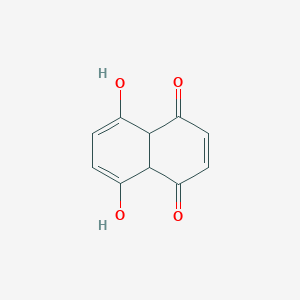

5-(Chloromethyl)quinoline is a quinoline derivative characterized by the presence of a chloromethyl group at the fifth position of the quinoline ring. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention due to their wide range of applications in medicinal, synthetic organic, and industrial chemistry

Synthetic Routes and Reaction Conditions:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent, such as nitrobenzene, in the presence of sulfuric acid.

Industrial Production Methods: Industrial production of this compound typically involves the chloromethylation of quinoline using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted quinoline derivatives.

Oxidation Reactions: The quinoline ring can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form quinoline N-oxides.

Reduction Reactions: The quinoline ring can be reduced using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used under mild conditions to achieve high yields.

Oxidation: Potassium permanganate in acidic or neutral conditions is commonly used for oxidation reactions.

Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction reactions.

Major Products Formed:

Substitution: Substituted quinoline derivatives with various functional groups, such as amino, thiol, and hydroxyl groups.

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Mechanism of Action

- The mechanism of action involves several steps:

- Quinolines, in general, have been explored for their antimalarial properties. For instance, chloroquine (a related quinoline derivative) inhibits hemozoin polymerization in Plasmodium parasites .

Mode of Action

Biochemical Pathways

Result of Action

Biochemical Analysis

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative. For instance, some quinoline derivatives have been found to inhibit DNA gyrase and Topoisomerase IV, which in turn inhibits synthesis of DNA and RNA .

Cellular Effects

The cellular effects of 5-(Chloromethyl)quinoline are currently unknown. Quinoline derivatives have been shown to have various effects on cells. For example, some quinolines have been found to inhibit bacterial growth by interfering with DNA replication

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms. For example, some quinolines inhibit DNA gyrase and Topoisomerase IV, which are essential enzymes for DNA replication

Temporal Effects in Laboratory Settings

Quinoline derivatives are known to undergo various transformations under different conditions

Dosage Effects in Animal Models

Quinolones, a class of drugs that includes some quinoline derivatives, have been used in animals and their dosage effects have been studied

Metabolic Pathways

Quinoline and its derivatives are known to undergo various transformations involving different enzymes

Transport and Distribution

Quinoline derivatives are known to interact with various transporters and binding proteins

Subcellular Localization

Certain fluorescent probes have been designed to freely pass through cell membranes and once inside the cell, they are transformed into cell-impermeant reaction products . These dyes are excellent tools for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion

Scientific Research Applications

5-(Chloromethyl)quinoline has a wide range of applications in scientific research, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, such as antimalarial, antimicrobial, and anticancer agents.

Synthetic Organic Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

Material Science: It is used in the synthesis of quinoline-based polymers and materials with unique electronic and optical properties.

Biological Research: It is used as a probe in biochemical studies to investigate the interactions of quinoline derivatives with biological targets.

Comparison with Similar Compounds

Chloroquine: An antimalarial drug that also contains a quinoline ring and exerts its effects by inhibiting hemozoin polymerization.

Primaquine: Another antimalarial drug with a quinoline ring, used for the treatment of liver-stage malaria.

Ciprofloxacin: An antibiotic that contains a quinoline ring and inhibits bacterial DNA gyrase and topoisomerase IV.

Uniqueness of 5-(Chloromethyl)quinoline: The presence of the chloromethyl group at the fifth position of the quinoline ring makes this compound a versatile intermediate for further chemical modifications.

Properties

IUPAC Name |

5-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKZZLUDODJKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562781 | |

| Record name | 5-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110333-07-8 | |

| Record name | 5-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)

![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)

![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)